- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Cas no 955028-93-0 (tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate)
955028-93-0 structure
Product Name:tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate
CAS-Nr.:955028-93-0
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD18791217
CID:4661798
PubChem ID:68442778
Update Time:2024-10-25
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4S)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- cis-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate
- cis-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- P15933
- AKOS037644388
- F71030
- SCHEMBL2924319
- AS-52976
- MFCD18791217
- tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- 955028-93-0
- TERT-BUTYL (3S,4R)-4-HYDROXY-3-METHYL-PIPERIDINE-1-CARBOXYLATE
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4s)-rel-
- CS-0052930
- cis-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1290191-83-1
-
- MDL: MFCD18791217
- Inchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
- InChI-Schlüssel: PSDMSGJMWVMEMV-BDAKNGLRSA-N
- Lächelt: C(N1CC[C@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 215.15214353g/mol
- Monoisotopenmasse: 215.15214353g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 235
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.8
- XLogP3: 1.4
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-500 MG |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 500MG |
¥ 1,854.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-1 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 1g |
¥ 2,752.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-5 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 5g |
¥ 9,088.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-10 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 10g |
¥ 15,298.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-25 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 25g |
¥ 30,597.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-50 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 50g |
¥ 48,958.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1128-100 G |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 97% | 100g |
¥ 79,556.00 | 2021-05-07 | |
| abcr | AB485854-1 g |
cis-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-93-0 | 1g |
€751.90 | 2023-04-20 | ||
| Chemenu | CM326155-5g |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 95%+ | 5g |
$1356 | 2022-08-31 | |
| Chemenu | CM326155-10g |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-93-0 | 95%+ | 10g |
$2283 | 2022-08-31 |
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Referenz
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; pH 6, rt
Referenz
- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Referenz
- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- rel-1,1-Dimethylethyl (3R,4S)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- Iodomesitylene Diacetate
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
- rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate Verwandte Literatur
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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